molecular formula C8H11NO3 B13344784 2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid

2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid

Cat. No.: B13344784
M. Wt: 169.18 g/mol
InChI Key: IDZPYAKCRVXMQO-UHFFFAOYSA-N
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Description

2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid is an organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the propanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-oxopentanoic acid methyl ester with 3-hydroxyacetophenone can lead to the formation of the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxazole ring or the propanoic acid moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents on the oxazole ring or the propanoic acid side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with carboxylic acid or ketone groups, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(5-methyloxazol-4-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interactions. Its versatility makes it valuable in different research and industrial applications.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-methyl-3-(5-methyl-1,3-oxazol-4-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-5(8(10)11)3-7-6(2)12-4-9-7/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

IDZPYAKCRVXMQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)CC(C)C(=O)O

Origin of Product

United States

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